5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol
Description
5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of two methoxy groups and a phenolic hydroxyl group attached to a benzene ring
Properties
IUPAC Name |
2-methoxy-5-(4-methoxy-2-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10-8-12(17-2)5-6-13(10)11-4-7-15(18-3)14(16)9-11/h4-9,16H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDFRWHSPXYECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685561 | |
| Record name | 4,4'-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262001-06-8 | |
| Record name | 4,4'-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2-methylphenol with methoxybenzene under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
Chemistry: 5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol is used as a starting material for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is studied for its potential antioxidant properties. It may also be used in the development of new drugs targeting specific biological pathways.
Medicine: The compound’s phenolic structure makes it a candidate for drug development, particularly in the design of molecules with anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and other materials requiring phenolic intermediates.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing various biochemical pathways. The compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Comparison with Similar Compounds
4-Methoxy-2-methylphenol: Similar structure but lacks the additional methoxy group.
2-Methoxyphenol: Contains only one methoxy group and a phenolic hydroxyl group.
4-Methoxyphenol: Lacks the methyl group present in 5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol.
Uniqueness: this compound is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.
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